molecular formula C7H9N3S2 B13882606 4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile

4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile

Cat. No.: B13882606
M. Wt: 199.3 g/mol
InChI Key: RNEFARARWYKDPQ-UHFFFAOYSA-N
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Description

4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile typically involves the reaction of appropriate thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. Common reagents used in this synthesis include thiourea, α-haloketones, and bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound .

Comparison with Similar Compounds

Comparison: 4-Amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9N3S2

Molecular Weight

199.3 g/mol

IUPAC Name

4-amino-2-propylsulfanyl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C7H9N3S2/c1-2-3-11-7-10-6(9)5(4-8)12-7/h2-3,9H2,1H3

InChI Key

RNEFARARWYKDPQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C(S1)C#N)N

Origin of Product

United States

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